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Compound of Interest

Compound Name: (R)-4-Methyloxazolidine-2,5-dione

Cat. No.: B2841644 Get Quote

Introduction
(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (NCA), is a

pivotal chiral building block in the synthesis of stereospecific polypeptides and various

pharmaceutical agents. Its high reactivity and defined stereochemistry make it an invaluable

reagent for creating complex biomolecules and therapeutic compounds. A thorough

understanding of its structural and electronic properties, as elucidated by spectroscopic

techniques, is paramount for its effective utilization in research and development. This guide

provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for (R)-4-Methyloxazolidine-2,5-dione, offering field-proven

insights for researchers, scientists, and drug development professionals.

Molecular Structure
The structural integrity and purity of (R)-4-Methyloxazolidine-2,5-dione are the foundation of

its utility. The molecule consists of a five-membered oxazolidine-2,5-dione ring with a methyl

group at the fourth position, conferring its chirality.

Caption: Molecular structure of (R)-4-Methyloxazolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (R)-4-
Methyloxazolidine-2,5-dione in solution. Both ¹H and ¹³C NMR provide unambiguous
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evidence for the compound's identity and purity.

¹H NMR Spectroscopy
The proton NMR spectrum of (R)-4-Methyloxazolidine-2,5-dione is characterized by its

simplicity, reflecting the small number of distinct protons in the molecule. The chemical shifts

can vary slightly depending on the solvent used.

Data Summary Table:

Proton Multiplicity
Chemical Shift
(δ) in DMSO-
d6[1]

Chemical Shift
(δ) in CDCl3
((S)-
enantiomer)[2]

Coupling
Constant (J) in
DMSO-d6[1]

NH Singlet 9.01 ppm
~6.5-7.5 ppm

(broad)
-

CH Quartet 4.47 ppm 4.43 ppm 7.2 Hz

CH₃ Doublet 1.33 ppm 1.53 ppm 7.2 Hz

Interpretation:

NH Proton: The downfield singlet at 9.01 ppm in DMSO-d6 is characteristic of the amine

proton within the anhydride ring. In less polar solvents like CDCl3, this peak is often broader

and may appear further upfield. The lability of this proton means it can exchange with

residual water in the solvent, sometimes leading to peak broadening or disappearance upon

D₂O exchange.

CH Proton: The quartet observed at 4.47 ppm (DMSO-d6) is due to the methine proton at the

chiral center. Its coupling to the three protons of the adjacent methyl group results in the

quartet multiplicity, as predicted by the n+1 rule.

CH₃ Protons: The doublet at 1.33 ppm (DMSO-d6) corresponds to the three equivalent

protons of the methyl group. The splitting into a doublet is a result of coupling with the single

methine proton.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon framework of the molecule,

particularly the carbonyl carbons.

Data Summary Table:

Carbon Chemical Shift (δ) in DMSO-d6[1]

C=O (ester) 172.5 ppm

C=O (amide) 151.8 ppm

CH 52.9 ppm

CH₃ 16.8 ppm

Interpretation:

Carbonyl Carbons: The two distinct downfield signals at 172.5 ppm and 151.8 ppm are

assigned to the two carbonyl carbons of the anhydride ring. The ester carbonyl (C=O)

typically resonates at a lower field (higher ppm) than the amide carbonyl (N-C=O).

Methine Carbon: The signal at 52.9 ppm corresponds to the chiral methine carbon attached

to the nitrogen and the methyl group.

Methyl Carbon: The upfield signal at 16.8 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups in (R)-4-Methyloxazolidine-2,5-dione, particularly the characteristic anhydride

carbonyl groups.

Expected IR Absorption Bands:
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Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

N-H Stretch 3200 - 3400

C-H Stretch (sp³) 2850 - 3000

C=O
Asymmetric Stretch

(Anhydride)
1840 - 1870

C=O Symmetric Stretch (Anhydride) 1770 - 1800

C-O Stretch 1000 - 1300

Interpretation:

The most prominent features in the IR spectrum of an N-carboxyanhydride are the two strong

carbonyl stretching bands.[3] The asymmetric and symmetric stretching modes of the

anhydride group give rise to two distinct absorptions, which is a hallmark of this functional

group. The N-H stretching vibration is also expected to be present, although its intensity and

position can be influenced by hydrogen bonding in the solid state. The C-H stretching and

bending vibrations of the methyl and methine groups will also be present in their characteristic

regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of (R)-4-Methyloxazolidine-2,5-dione, further confirming its identity.

Molecular Weight:

Molecular Formula: C₄H₅NO₃

Monoisotopic Mass: 115.027 Da

Predicted Fragmentation Pathway:

Electron ionization (EI) of (R)-4-Methyloxazolidine-2,5-dione is expected to produce a

molecular ion peak (M⁺˙) at m/z = 115. Subsequent fragmentation is likely to proceed through
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the loss of stable neutral molecules. A primary fragmentation pathway involves the loss of

carbon dioxide (CO₂), a common fragmentation for cyclic anhydrides.

(R)-4-Methyloxazolidine-2,5-dione

m/z = 115

[M - CO₂]⁺˙

m/z = 71- CO₂
[M - CO₂ - CO]⁺

m/z = 43

- CO

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for (R)-4-Methyloxazolidine-
2,5-dione.

Interpretation:

Molecular Ion (m/z = 115): The peak corresponding to the intact molecule.

Loss of CO₂ (m/z = 71): A significant fragment resulting from the expulsion of a molecule of

carbon dioxide.

Loss of CO₂ and CO (m/z = 43): Further fragmentation of the m/z = 71 ion through the loss

of carbon monoxide would lead to a fragment at m/z = 43.

Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data

presented in this guide.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Weigh ~5-10 mg of
(R)-4-Methyloxazolidine-2,5-dione

Dissolve in ~0.7 mL of
deuterated solvent (e.g., DMSO-d6)

Transfer to a 5 mm
NMR tube

Insert sample into
NMR spectrometer

Lock, tune, and shim
the instrument

Acquire ¹H and ¹³C spectra Fourier transform the FID
Phase and baseline correct

the spectra
Reference spectra to
residual solvent peak
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Caption: Workflow for NMR spectroscopic analysis.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-4-Methyloxazolidine-
2,5-dione into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d6 or CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field

homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance

signal-to-noise and simplify the spectrum.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the

frequency-domain spectrum. Perform phase and baseline correction. Reference the

chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm

for ¹³C).

IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Application: Place a small amount of solid (R)-4-Methyloxazolidine-2,5-dione onto

the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The software will automatically perform the background subtraction.

Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry
Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating the mass spectrum.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated

framework for the identification and characterization of (R)-4-Methyloxazolidine-2,5-dione.

The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its

structure, purity, and key functional groups. This information is essential for ensuring the quality

and reliability of this important chiral building block in its diverse applications in chemical

synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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